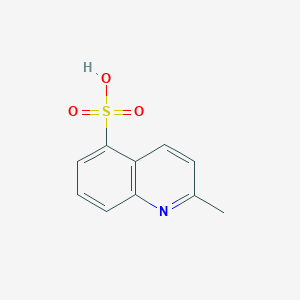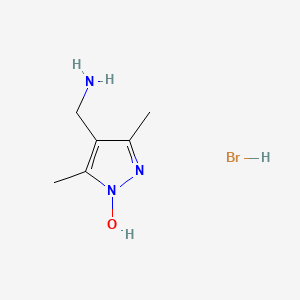
2-Methylquinoline-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-metilquinolina-5-sulfónico es un compuesto orgánico que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas aplicaciones en la química medicinal e industrial. Este compuesto se caracteriza por la presencia de un grupo metilo en la segunda posición y un grupo ácido sulfónico en la quinta posición del anillo de quinolina. Se utiliza en diversas reacciones químicas y tiene aplicaciones significativas en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-metilquinolina-5-sulfónico se puede lograr a través de varios métodos. Un enfoque común implica la sulfonación de la 2-metilquinolina. Este proceso generalmente utiliza ácido sulfúrico u oleum como agente sulfonante. La reacción se lleva a cabo bajo condiciones controladas de temperatura para garantizar la introducción selectiva del grupo ácido sulfónico en la posición deseada del anillo de quinolina.
Métodos de producción industrial
Para la producción industrial, la síntesis del ácido 2-metilquinolina-5-sulfónico a menudo implica el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento de producto consistentes. El proceso también puede incorporar catalizadores para mejorar la eficiencia de la reacción y reducir los costos de producción. El uso de disolventes y reactivos respetuosos con el medio ambiente se está volviendo cada vez más importante en los entornos industriales para minimizar el impacto ambiental de la fabricación química.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-metilquinolina-5-sulfónico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados del ácido quinolina-5-sulfónico.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido sulfónico en otros grupos funcionales, como las sulfonamidas.
Sustitución: El grupo ácido sulfónico se puede sustituir por otros grupos, como halógenos o grupos alquilo, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de halogenación pueden utilizar reactivos como cloro o bromo, a menudo en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido quinolina-5-sulfónico, mientras que la reducción puede producir compuestos de sulfonamida.
Aplicaciones Científicas De Investigación
El ácido 2-metilquinolina-5-sulfónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluidos colorantes y productos farmacéuticos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Los derivados de la quinolina, incluido el ácido 2-metilquinolina-5-sulfónico, se exploran por su potencial terapéutico en el tratamiento de enfermedades como la malaria y la tuberculosis.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-metilquinolina-5-sulfónico implica su interacción con objetivos y vías moleculares específicos. En los sistemas biológicos, se sabe que los derivados de la quinolina inhiben las enzimas e interfieren con los procesos celulares. Por ejemplo, pueden inhibir la actividad de las enzimas involucradas en la replicación del ADN o la síntesis de proteínas, lo que lleva a efectos antimicrobianos o anticancerígenos. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-metilquinolina: Carece del grupo ácido sulfónico, lo que lo hace menos polar y potencialmente menos reactivo en ciertas reacciones químicas.
Ácido quinolina-5-sulfónico: Carece del grupo metilo, lo que puede influir en sus propiedades químicas y reactividad.
Ácido 2-metilquinolina-6-sulfónico: Estructura similar pero con el grupo ácido sulfónico en una posición diferente, lo que afecta su reactividad y aplicaciones.
Singularidad
El ácido 2-metilquinolina-5-sulfónico es único debido al posicionamiento específico de los grupos metilo y ácido sulfónico en el anillo de quinolina. Esta estructura única imparte propiedades químicas y reactividad distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
88551-85-3 |
|---|---|
Fórmula molecular |
C10H9NO3S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
2-methylquinoline-5-sulfonic acid |
InChI |
InChI=1S/C10H9NO3S/c1-7-5-6-8-9(11-7)3-2-4-10(8)15(12,13)14/h2-6H,1H3,(H,12,13,14) |
Clave InChI |
QZNQYKSCUCTMBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)



![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)







